molecular formula C7H8N2O2 B12873477 3-(3-Methylisoxazol-5-yl)acrylamide

3-(3-Methylisoxazol-5-yl)acrylamide

Cat. No.: B12873477
M. Wt: 152.15 g/mol
InChI Key: VULLRGMBWCJVPG-NSCUHMNNSA-N
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Description

3-(3-Methylisoxazol-5-yl)acrylamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylisoxazol-5-yl)acrylamide can be achieved through several methods. One common approach involves the reaction of 5-amino-3-methylisoxazole with 2,3,3-trichloroacryloyl chloride. This reaction occurs at the NH2 group, leading to the formation of 2,3,3-trichloro-N-(3-methylisoxazol-5-yl)acrylamide . Another method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild bases and solvents like methanol or ethanol.

    Cycloaddition: Reagents include nitrile oxides and captodative olefins.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)acrylamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylisoxazol-5-yl)acrylamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)2-3-7(8)10/h2-4H,1H3,(H2,8,10)/b3-2+

InChI Key

VULLRGMBWCJVPG-NSCUHMNNSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C(=O)N

Canonical SMILES

CC1=NOC(=C1)C=CC(=O)N

Origin of Product

United States

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